molecular formula C7H15NO2S B13514930 Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate

Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate

Cat. No.: B13514930
M. Wt: 177.27 g/mol
InChI Key: GUZSQWDPKURGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate is an organic compound that contains both an ester and a thioether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate typically involves the reaction of 3-mercapto-2-methylpropanoic acid with 2-aminoethanol, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate: Contains both an ester and a thioether group.

    Ethyl 3-((2-aminoethyl)thio)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-((2-aminoethyl)thio)-2-ethylpropanoate: Similar structure but with an ethyl group on the propanoate backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

methyl 3-(2-aminoethylsulfanyl)-2-methylpropanoate

InChI

InChI=1S/C7H15NO2S/c1-6(7(9)10-2)5-11-4-3-8/h6H,3-5,8H2,1-2H3

InChI Key

GUZSQWDPKURGJT-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCN)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.